REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][C:7]([C:19]#[CH:20])([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[CH2:6][CH2:5]1)(=O)C.S(=O)(=O)(O)[OH:22].[CH3:26][OH:27].[OH2:28]>O>[C:11]([OH:10])(=[O:22])[C:26]([OH:28])=[O:27].[O:22]=[C:19]([C:7]1([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1)[CH3:20] |f:2.3,5.6|
|
Name
|
|
Quantity
|
262 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)(OCC1=C(C=CC=C1)F)C#C
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acetyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mercuric sulfate
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, reflux condenser
|
Type
|
ADDITION
|
Details
|
was added to the stirred solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
was monitored by infra-red spectra of aliquots of the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised
|
Type
|
TEMPERATURE
|
Details
|
to reflux again
|
Type
|
WAIT
|
Details
|
After 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
was extracted several times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on 500 g of alumina
|
Type
|
WASH
|
Details
|
The compound was eluted with ether:ethanol (1:1) with the collection of 125 ml fractions
|
Type
|
CUSTOM
|
Details
|
the oxalate salt was precipitated
|
Type
|
FILTRATION
|
Details
|
which was filtered
|
Type
|
WASH
|
Details
|
washed with anhydrous ether
|
Type
|
CUSTOM
|
Details
|
dried (42 g, 123 mmole, 13% yield)
|
Type
|
CUSTOM
|
Details
|
A 7 g sample was recrystallized from ethanol resulting in 2 g of 4-(1-oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate in the first crop
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C(=O)O)(=O)O.O=C(C)C1(CCNCC1)OCC1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |